3-(2-Bromophenyl)pyrrolidine hydrochloride
Description
Pyrrolidine (B122466) Scaffolds in Contemporary Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.net Its prevalence is a testament to its versatile and favorable properties. The non-planar, three-dimensional structure of the pyrrolidine ring allows for an efficient exploration of chemical space, which is crucial for optimizing interactions with biological targets like enzymes and receptors. nih.govresearchgate.net This stereochemical complexity is a key advantage in designing molecules with high specificity and potency. nih.gov
Furthermore, the pyrrolidine nucleus is a common feature in numerous natural products, particularly alkaloids, and is present in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). pharmablock.com The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the attached hydrogen can be a donor, facilitating critical interactions with protein binding sites. The inclusion of a pyrrolidine motif can also enhance a compound's aqueous solubility and modulate its physicochemical properties, which are important for its pharmacokinetic profile. pharmablock.compharmablock.com Its utility is demonstrated in a wide range of therapeutic areas, including the development of agents for cancer, infectious diseases, and central nervous system (CNS) disorders. nih.govnih.gov
The Strategic Role of Halogenated Phenyl Moieties in Bioactive Compound Design
The incorporation of halogen atoms, such as bromine, onto a phenyl ring is a widely used strategy in the design of bioactive compounds. The 2-bromophenyl moiety in 3-(2-Bromophenyl)pyrrolidine (B3089984) hydrochloride is not merely a structural component but a functional one that can significantly influence a molecule's biological activity and properties. Halogens can alter a compound's lipophilicity, which affects its ability to cross cell membranes and the blood-brain barrier. nih.gov
Moreover, the bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its protein target. This has been leveraged to improve the potency and selectivity of drug candidates. The position of the bromine atom on the phenyl ring—in this case, the ortho position—can enforce a specific conformation or orientation of the phenyl ring relative to the rest of the molecule, which can be critical for achieving the desired biological effect. acs.org The presence of a halogenated phenyl group has been instrumental in the development of drugs across various therapeutic classes, including oncology and infectious diseases. nih.govacs.org
Overview of Current Academic Research Trajectories for 3-(2-Bromophenyl)pyrrolidine Hydrochloride
Current academic and industrial research primarily utilizes this compound as a key intermediate in the synthesis of novel, more complex molecules with potential therapeutic applications. myskinrecipes.commyskinrecipes.com Its structural features make it a valuable starting material for creating libraries of compounds for biological screening.
The principal research trajectories for this compound include:
Neurological Disorders: It serves as a precursor for compounds targeting central nervous system disorders. myskinrecipes.commyskinrecipes.com Its structure is considered compatible with certain brain receptors, making it a valuable building block in the development of new agents for conditions such as anxiety and depression. myskinrecipes.commyskinrecipes.com
Enzyme Inhibition: The compound is employed in the synthesis of molecules designed to be enzyme inhibitors. myskinrecipes.commyskinrecipes.com By modifying its structure, researchers can develop potent and selective inhibitors for specific enzymes implicated in various disease pathways.
Pain and Inflammation: There is an active exploration of its use in creating novel therapeutic agents for chronic pain and inflammation. myskinrecipes.com The pyrrolidine and bromophenyl components can be elaborated to interact with targets involved in pain signaling and inflammatory processes.
While specific, named therapeutic agents directly synthesized from this compound are not extensively detailed in publicly available research, its role as a foundational element in the discovery phase for these therapeutic areas is well-established.
Scope and Objectives of Scholarly Inquiry
The scholarly inquiry into this compound is centered on its application as a versatile chemical tool. The primary objectives of research involving this compound are to synthesize novel derivatives and to evaluate their potential as therapeutic agents. The overarching goal is to leverage its unique structural and chemical properties to address unmet needs in medicine, particularly in the fields of neuroscience and enzyme-related pathologies. The compound itself is not typically the final bioactive agent but rather a crucial starting point for the discovery and development of new chemical entities.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1203682-28-3 |
| Molecular Formula | C₁₀H₁₃BrClN |
| Molecular Weight | 262.57 g/mol |
| Appearance | Solid |
| Primary Application | Intermediate in pharmaceutical synthesis |
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-bromophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNHWCISBDITL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203682-28-3 | |
| Record name | 3-(2-bromophenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 3-(2-Bromophenyl)pyrrolidine (B3089984) Hydrochloride
The controlled synthesis of specific stereoisomers of 3-(2-bromophenyl)pyrrolidine is crucial for its application in medicinal chemistry. Various strategies have been developed to achieve high levels of stereoselectivity, primarily focusing on multi-step routes from readily available precursors, the use of chiral auxiliaries, and catalytic asymmetric methods.
Multi-Step Synthetic Routes from Pyrrolidine (B122466) Precursors
One of the common approaches to synthesize 3-arylpyrrolidines involves the modification of existing pyrrolidine rings. mdpi.com Proline and 4-hydroxyproline (B1632879) are frequently used starting materials due to their inherent chirality. mdpi.com These precursors can be subjected to a series of reactions, including protection, activation, and coupling, to introduce the desired 2-bromophenyl group at the 3-position. While direct multi-step synthetic routes specifically for 3-(2-bromophenyl)pyrrolidine hydrochloride from simple pyrrolidine precursors are not extensively detailed in readily available literature, general principles of pyrrolidine chemistry suggest that such routes are feasible. For instance, a common precursor like pyrrolidin-2-one could potentially be functionalized at the 3-position through enolate chemistry, followed by reduction and introduction of the aryl group.
A notable and highly relevant method for the synthesis of 3-aryl pyrrolidines is the palladium-catalyzed hydroarylation of pyrrolines. researchgate.netnih.gov This process allows for the direct introduction of an aryl group to the pyrrolidine core in a single step from readily available starting materials. researchgate.net The reaction involves the coupling of an N-alkyl pyrroline (B1223166) with an aryl halide, in this case, a 2-bromophenyl halide, in the presence of a palladium catalyst. researchgate.net This methodology offers a more convergent and efficient alternative to traditional multi-step linear syntheses.
Utilization of Chiral Auxiliaries and Catalytic Approaches
To achieve high enantioselectivity in the synthesis of 3-(2-bromophenyl)pyrrolidine, chiral auxiliaries are often employed. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed. Common chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones and camphor-derived auxiliaries. researchgate.net In the context of 3-arylpyrrolidine synthesis, a chiral auxiliary could be attached to the pyrrolidine nitrogen or another functional group to control the facial selectivity of the aryl group addition.
Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically pure compounds. nih.gov This involves the use of a chiral catalyst to control the stereochemistry of the reaction. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is a powerful method for the enantioselective construction of pyrrolidines. nih.gov While a specific application to 3-(2-bromophenyl)pyrrolidine is not detailed, this methodology demonstrates the potential of catalytic approaches. The choice of ligand for the metal catalyst is critical in achieving high enantiomeric excess.
Recent advancements have also highlighted the diastereoselective synthesis of substituted pyrrolidines through multicomponent reactions, which can construct up to three stereogenic centers in a single operation. nih.gov
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
The table below summarizes key aspects of different synthetic approaches, highlighting the areas where optimization is crucial.
| Synthetic Approach | Key Features | Parameters for Optimization |
| Multi-Step Synthesis from Pyrrolidine Precursors | Utilizes readily available chiral starting materials like proline. | Protecting group strategy, coupling reagents, reaction conditions for each step. |
| Palladium-Catalyzed Hydroarylation | Convergent and efficient route to 3-arylpyrrolidines. | Palladium catalyst, ligand, base, solvent, temperature, N-substituent on pyrroline. |
| Chiral Auxiliary-Mediated Synthesis | Provides high stereocontrol. | Choice of chiral auxiliary, conditions for attachment and removal, diastereoselectivity of the key step. |
| Catalytic Asymmetric Synthesis | Atom-economical and efficient for producing enantiopure compounds. | Chiral catalyst (metal and ligand), reaction conditions to maximize enantiomeric excess. |
Functionalization and Derivatization Strategies
Once synthesized, this compound can be further modified to create a diverse range of derivatives with potential biological activities. The secondary amine of the pyrrolidine ring and the bromine atom on the phenyl ring are the primary sites for functionalization.
Formation of Amide Bonds and Carboxamide Derivatives
The secondary amine of the pyrrolidine ring is a nucleophile and can readily react with carboxylic acids or their activated derivatives to form amide bonds. researchgate.net This reaction is a cornerstone of medicinal chemistry for the synthesis of a wide array of compounds. The formation of pyrrolidine-carboxamide derivatives has been extensively explored, leading to compounds with diverse biological activities. nih.govplos.orgnih.gov
The general reaction for amide bond formation involves the coupling of 3-(2-bromophenyl)pyrrolidine with a carboxylic acid in the presence of a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium and phosphonium (B103445) salts such as HATU and PyBOP. researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with the amine.
The synthesis of various N-(substituted phenyl)pyrrolidine-2-carboxamides has been reported, starting from pyrrolidine-2-carboxylic acid (proline). organic-chemistry.org A similar strategy could be applied to 3-(2-bromophenyl)pyrrolidine to generate a library of novel carboxamide derivatives. The general synthetic scheme is depicted below:
The table below provides examples of reported pyrrolidine-carboxamide derivatives, illustrating the diversity of structures that can be achieved through this synthetic strategy.
| Pyrrolidine Core | Carboxylic Acid/Acylating Agent | Resulting Carboxamide Derivative | Reference |
| Pyrrolidine-2-carboxylic acid | Substituted anilines | N-(Substituted phenyl)pyrrolidine-2-carboxamides | organic-chemistry.org |
| 1-(4-Nitrophenylsulfonyl)pyrrolidine-2-carboxylic acid | Substituted anilines | N-(Substituted phenyl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamides | nih.gov |
| Pyrrolidine | Various carboxylic acids | Pyrrolidine carboxamides | nih.gov |
Cyclocondensation Reactions in Pyrrolidine-Based Systems
Cyclocondensation reactions are powerful tools for the construction of complex heterocyclic systems. The pyrrolidine ring can serve as a scaffold upon which other rings can be built. For instance, the secondary amine of 3-(2-bromophenyl)pyrrolidine can participate in reactions with bifunctional reagents to form fused or spirocyclic heterocyclic systems.
One common type of cyclocondensation reaction is the [3+2] cycloaddition, which is widely used for the synthesis of five-membered rings, including pyrrolidines themselves. tandfonline.comresearchgate.net While this is more relevant to the synthesis of the pyrrolidine ring, existing pyrrolidine derivatives can also undergo further cyclization reactions. For example, if a suitable functional group is introduced onto the nitrogen or the 3-phenyl ring of 3-(2-bromophenyl)pyrrolidine, intramolecular cyclization could lead to novel polycyclic structures.
Multicomponent reactions (MCRs) offer an efficient way to build molecular complexity in a single step and have been used to synthesize pyrrolidine derivatives. tandfonline.com A strategy could be envisioned where 3-(2-bromophenyl)pyrrolidine acts as one of the components in an MCR to generate complex heterocyclic structures. For example, a reaction involving the pyrrolidine, an aldehyde, and a source of a third component could lead to the formation of a new ring system attached to the pyrrolidine nitrogen.
While specific examples of cyclocondensation reactions starting directly from 3-(2-bromophenyl)pyrrolidine are not abundant in the reviewed literature, the principles of heterocyclic chemistry suggest numerous possibilities for its use as a building block in the synthesis of more complex molecules.
Construction of Hybrid Molecules Incorporating Pyrrolidine Cores
The pyrrolidine scaffold is a highly valued structural motif in medicinal chemistry, frequently utilized as a building block for designing novel, biologically active compounds. nih.gov One powerful strategy in drug discovery involves the creation of hybrid molecules, where the versatile pyrrolidine core is chemically linked to other well-known pharmacophores. This approach aims to combine the functionalities of different molecular entities to produce synergistic effects or multi-target bioactivity.
A variety of hybrid compounds have been synthesized by incorporating the pyrrolidine ring with other heterocyclic systems known for their pharmacological importance. These include moieties such as indole (B1671886), imidazole, pyridine, N-benzoylthiourea, and thiohydantoin. The construction of these complex molecules often relies on multi-component reactions (MCRs), which offer an efficient pathway to assemble structurally diverse compounds from simple precursors in a single step.
A notable example is the synthesis of spirooxindole-pyrrolidine hybrids. These compounds are constructed through a [3+2] cycloaddition strategy, which is a type of 1,3-dipolar cycloaddition. rsc.orgresearchgate.netnih.gov In this reaction, an azomethine ylide, generated in situ from an amino acid (like tyrosine or L-phenylalanine) and isatin, reacts with a dipolarophile. researchgate.netnih.gov This methodology has been successfully employed to create libraries of spirooxindole-pyrrolidine hybrids fused with other heterocycles, such as indole and pyridine. rsc.org For instance, one study reported a one-pot, three-component cascade reaction to assemble spirooxindole heterocyclic hybrids, which demonstrated potent antifungal activity. researchgate.netnih.gov
The research into pyrrolidine-based hybrids has yielded compounds with a wide range of biological activities, as summarized in the table below.
Table 1: Examples of Hybrid Molecules Incorporating Pyrrolidine Cores
| Hybrid Moiety | Synthetic Strategy | Reported Biological Activity | Reference(s) |
|---|---|---|---|
| Spirooxindole-Pyrrolidine-Indole/Pyridine | 1,3-Dipolar Cycloaddition | Anticancer | rsc.org |
| Spirooxindole-Pyrrolidine-Indole/Imidazole | 1,3-Dipolar Cycloaddition | Antifungal | nih.gov |
| Thiohydantoin-Pyrrolidine | Multi-step synthesis | Anti-TB |
| Indole-Pyrrole Hybrids | [3+2] Cycloaddition | Antileishmanial | rsc.org |
Advanced Synthetic Techniques Applicable to this compound Analogs
The synthesis of 3-aryl pyrrolidines, which are structural analogs of 3-(2-Bromophenyl)pyrrolidine, has been significantly advanced by modern catalytic methods. These techniques offer high efficiency, selectivity, and broad substrate scope, enabling the creation of complex and functionally diverse pyrrolidine derivatives.
One of the most direct and powerful methods is the palladium-catalyzed hydroarylation of pyrrolines . researchgate.netchemrxiv.orgnih.gov This reaction represents a significant advancement as it allows for the direct formation of 3-aryl pyrrolidines from readily available starting materials in a single step. researchgate.netnih.gov The process involves the coupling of an N-alkyl pyrroline with an aryl halide. Unlike reactions with N-acyl pyrrolines which typically yield alkene products, the use of N-alkyl pyrrolines effectively leads to the desired hydroarylation product. researchgate.netchemrxiv.org This method has a broad scope and is tolerant of various functional groups, making it highly valuable for synthesizing drug-like molecules. chemrxiv.orgchemrxiv.org
Organocatalysis has also emerged as a cornerstone for the asymmetric synthesis of substituted pyrrolidines. beilstein-journals.orgbenthamdirect.combohrium.com Chiral pyrrolidine derivatives, such as diarylprolinol silyl (B83357) ethers, have proven to be highly effective organocatalysts for a variety of chemical transformations. beilstein-journals.org Enantioselective Michael addition reactions, catalyzed by chiral amines, provide a concise route to highly enantiomerically enriched pyrrolidine derivatives. rsc.orgrsc.org For example, the organocatalytic Michael addition of aldehydes to nitroolefins has been shown to produce pyrrolidine structures with good yields and enantioselectivities up to 85% ee. beilstein-journals.org This approach is part of a broader strategy that includes domino reactions, such as aza-Michael/aldol or Mannich/aza-Michael sequences, to construct polysubstituted pyrrolidines. whiterose.ac.uk
The Buchwald-Hartwig amination is another key palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of molecules containing carbon-nitrogen bonds. wikipedia.org This reaction facilitates the coupling of amines with aryl halides. wikipedia.org While it is primarily used for forming aryl amines, its principles and catalyst systems are highly relevant for the functionalization of heterocyclic scaffolds like pyrrolidine. researchgate.netresearchgate.netnih.gov The versatility of this method allows for the introduction of various aryl groups onto the pyrrolidine nitrogen or at other positions if suitable precursors are used, thereby enabling the synthesis of a wide array of analogs. nih.gov The development of specialized phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction. wikipedia.orgresearchgate.net
Table 2: Overview of Advanced Synthetic Techniques for Pyrrolidine Analogs
| Synthetic Technique | Type of Reaction | Key Features | Catalyst System (Example) | Reference(s) |
|---|---|---|---|---|
| Hydroarylation | C-C Bond Formation | Direct synthesis of 3-aryl pyrrolidines; Broad substrate scope. | Palladium-based catalysts | researchgate.netchemrxiv.orgnih.gov |
| Organocatalytic Michael Addition | Asymmetric C-C Bond Formation | High enantioselectivity; Metal-free conditions. | Chiral pyrrolidine derivatives (e.g., diarylprolinol silyl ethers) | beilstein-journals.orgrsc.orgrsc.org |
| Buchwald-Hartwig Amination | C-N Cross-Coupling | Forms C-N bonds with aryl halides; Wide functional group tolerance. | Palladium with phosphine ligands (e.g., BINAP, DPPF) | wikipedia.orgresearchgate.net |
| [3+2] Dipolar Cycloaddition | Ring Formation | Atom-economic construction of the pyrrolidine ring; Control over stereocenters. | Often thermal or catalyzed by Lewis acids. | rsc.orgacs.org |
Biological Activity and Pharmacological Investigations
Assessment of Therapeutic Potential
The neuropharmacological profile of 3-(2-bromophenyl)pyrrolidine (B3089984) derivatives has been a primary focus of research, with studies exploring its effects on the central nervous system. These investigations have particularly centered on its potential as an anticonvulsant, antinociceptive, and neuroprotective agent.
Derivatives of 3-(2-bromophenyl)pyrrolidine have been synthesized and evaluated for their anticonvulsant activities in various preclinical models. nih.govnih.gov A significant body of research has focused on 3-(2-bromophenyl)-pyrrolidine-2,5-dione derivatives, which are structurally related to the parent compound. nih.gov
Initial anticonvulsant screening of N-Mannich bases derived from 3-(2-bromophenyl)-pyrrolidine-2,5-dione was conducted in mice using the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizures test. nih.gov The majority of these compounds were found to be effective in the MES test, which is a model for generalized tonic-clonic seizures. nih.gov However, only a limited number of these molecules demonstrated protective effects in the scPTZ test, a model used to identify drugs effective against absence seizures. nih.gov
Quantitative evaluation in rats further established the potency of specific derivatives. nih.gov For instance, 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione and 1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione were identified as highly active in the MES test following oral administration. nih.gov These compounds were reported to be more potent than the established antiepileptic drug phenytoin. nih.gov The pyrrolidine-2,5-dione ring is considered a key pharmacophore for anticonvulsant activity. nih.govnih.gov
| Compound Derivative | Test Model | Administration Route | Animal Model | Efficacy (ED₅₀) | Source |
|---|---|---|---|---|---|
| 1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | Oral | Rats | 7.4 mg/kg | nih.gov |
| 1-[{4-(3-bromophenyl)-piperazin-1-yl}-methyl]-3-(2-bromophenyl)-pyrrolidine-2,5-dione | Maximal Electroshock (MES) | Oral | Rats | 26.4 mg/kg | nih.gov |
In addition to anticonvulsant properties, related pyrrolidine-2,5-dione derivatives have been investigated for their potential analgesic effects. nih.govmdpi.com Research indicates that compounds effective as anticonvulsants may also be useful in the management of pain, particularly neuropathic pain. nih.gov
Studies on various 3-substituted pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive activity in established pain models. mdpi.comnih.gov For example, derivatives have been tested in the formalin model of tonic pain and in models of oxaliplatin-induced neuropathic pain. nih.govmdpi.com In the formalin test, which has two phases corresponding to neurogenic and inflammatory pain, certain derivatives showed a significant analgesic effect. nih.govnih.gov One study identified a lead compound, a 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative, that not only showed broad antiseizure protection but also a significant analgesic effect in the formalin test and effectively alleviated allodynia in an oxaliplatin-induced neuropathic pain model. mdpi.com Another study on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives also found that several compounds demonstrated a significant antinociceptive effect in the formalin-induced model of tonic pain and antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.gov The analgesic activity in the second phase of the formalin test suggests a potential anti-inflammatory profile for these types of compounds. nih.gov
| Compound Class | Pain Model | Observed Effect | Source |
|---|---|---|---|
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin Test | Significant analgesic effect | mdpi.com |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | Oxaliplatin-induced neuropathic pain | Effective alleviation of allodynia | mdpi.com |
| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin-induced tonic pain | Significant antinociceptive effect | nih.gov |
| 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Oxaliplatin-induced peripheral neuropathy | Antiallodynic properties | nih.gov |
While direct studies on the neuroprotective effects of 3-(2-Bromophenyl)pyrrolidine hydrochloride are not extensively detailed in the available literature, research into related compounds and structural classes suggests a potential for neuroprotection. nih.govnih.govnih.gov The concept of neuroprotection involves preventing or slowing the process of neuronal cell death, which is a key factor in ischemic stroke and neurodegenerative diseases. nih.govresearchgate.net
For instance, 3-N-Butylphthalide (NBP), a compound also featuring a core heterocyclic structure, has demonstrated significant neuroprotective effects by acting on multiple mechanisms, including oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. nih.govnih.gov Similarly, studies on novel azetidine (B1206935) derivatives, which are four-membered heterocyclic compounds, have shown protective effects in brain ischemia/reperfusion injury models. nih.gov One such derivative, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride, was found to protect mouse brains against injury by inhibiting apoptosis, modulating inflammation, scavenging free radicals, and improving energy metabolism. nih.gov Research on pyrrole-containing compounds has also highlighted their potential in alleviating oxidative stress. mdpi.com These findings from related heterocyclic compounds suggest that the pyrrolidine (B122466) scaffold could be a valuable starting point for developing neuroprotective agents, though specific investigations into this compound are required.
The pyrrolidine ring is a structural motif found in many bioactive compounds, and its derivatives have been explored for their antimicrobial properties. nih.govresearchgate.net
Research into pyrrolidine-based compounds has revealed their potential as antibacterial agents. nih.govresearchgate.net A study focused on pyrrolidine-2,3-dione (B1313883) derivatives identified them as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa. nih.gov This discovery presents an opportunity to develop new antibacterial drugs targeting multidrug-resistant Gram-negative pathogens. nih.gov The antibacterial activity of these pyrrolidine-2,3-diones was observed against P. aeruginosa isolates, although the presence of a permeabilizer was necessary, suggesting challenges with cell envelope penetration. nih.gov
Other studies have explored the antibacterial potential of various pyrrole-containing compounds against both Gram-positive and Gram-negative bacteria. nih.gov For example, a synthetic derivative, 3-Farnesylpyrrole, showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another class, pyrrole (B145914) benzamide (B126) derivatives, demonstrated more potent activity against Staphylococcus aureus compared to Escherichia coli. nih.gov The antimicrobial activity of piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives has also been studied, with some compounds showing notable activity, although often lower against highly pathogenic Gram-negative bacteria like E. coli. researchgate.net
| Compound Class/Derivative | Bacterial Strain(s) | Activity/Potency (MIC) | Source |
|---|---|---|---|
| Pyrrolidine-2,3-dione derivatives | Pseudomonas aeruginosa | Inhibition of PBP3; antibacterial activity observed | nih.gov |
| 3-Farnesylpyrrole | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.8 µg/mL | nih.gov |
| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12–12.5 μg/mL | nih.gov |
| Pyrrole benzamide derivatives | Escherichia coli | Less potent activity compared to S. aureus | nih.gov |
Antimicrobial Activity Profiling
Antifungal Activity Assessment
The potential of pyrrolidine derivatives as antifungal agents has been an area of interest in medicinal chemistry. Studies on related halogenated phenylpyrrolidine compounds have suggested that the presence and position of halogen atoms on the phenyl ring can influence antifungal efficacy. However, specific studies detailing the antifungal activity of this compound against various fungal strains are not extensively available in the current scientific literature. While research into the broader class of pyrrolidine-containing compounds has shown promise, dedicated investigations are required to establish the specific antifungal spectrum and potency of this particular compound.
Exploration of Mechanisms of Antimicrobial Action
The mechanisms through which pyrrolidine derivatives exert their antimicrobial effects are thought to involve interactions with essential cellular components of microorganisms. For many antimicrobial compounds, this can include the disruption of cell membrane integrity, inhibition of crucial enzymes, or interference with nucleic acid synthesis. The specific antimicrobial mechanism of this compound has not been definitively elucidated in published research. General studies on similar halogenated aromatic compounds suggest that the lipophilicity conferred by the bromo-substituent may facilitate passage through microbial cell membranes, potentially leading to intracellular disruption. However, without specific experimental evidence, the precise molecular targets and pathways affected by this compound remain speculative.
Anticancer Research and Cytotoxicity Profiling
Pyrrolidine scaffolds are featured in a number of compounds investigated for their anticancer potential. The cytotoxic effects of these derivatives are often evaluated against various cancer cell lines to determine their potency and selectivity. Research into compounds structurally related to this compound has indicated that the nature and substitution pattern of the aryl group can be critical for activity. For instance, studies on other bromophenyl-containing heterocyclic compounds have demonstrated the importance of the bromine atom's position in conferring cytotoxicity. However, specific data from cytotoxicity assays, such as IC50 values against particular cancer cell lines for this compound, are not well-documented in the available scientific literature. Further research is necessary to profile its anticancer activity and understand its potential as a cytotoxic agent.
Anti-inflammatory Effect Analysis
The anti-inflammatory properties of various heterocyclic compounds are an active area of research. The potential for this compound to modulate inflammatory pathways has been considered. While the pyrrolidine ring is a common motif in molecules with anti-inflammatory activity, specific studies quantifying the anti-inflammatory effects of this compound are limited. Investigations into related nonsteroidal anti-inflammatory agents containing a pyrrolidone core have shown inhibition of inflammatory responses in animal models. However, direct evidence and detailed analysis of the anti-inflammatory efficacy of this compound are not yet available.
Antiviral Activity Evaluation
The evaluation of novel compounds for antiviral activity is a critical aspect of drug discovery. Pyrrolidine derivatives have been explored for their potential to inhibit the replication of various viruses. The specific antiviral activity of this compound has not been extensively reported. Research in this area would typically involve screening the compound against a panel of viruses to determine its spectrum of activity and effective concentrations. Without such dedicated studies, the potential of this compound as an antiviral agent remains uncharacterized.
Antimalarial Efficacy Research
The search for new antimalarial agents is a global health priority, and pyrrolidine-based compounds have emerged as a promising class. Research has shown that 4-aryl pyrrolidines can be effective inhibitors of Plasmodium falciparum growth. These studies have highlighted the importance of the substitution pattern on the aryl ring for antimalarial potency. While this provides a rationale for investigating compounds like this compound, specific data on its efficacy in antimalarial assays, such as its activity against different strains of Plasmodium, are not currently available in the scientific literature.
Antidiabetic Research Perspectives
Thiazolidine and pyrrolidine derivatives have been investigated for their potential in managing diabetes mellitus. Some of these compounds have been found to influence glucose metabolism and related pathways. The prospective role of this compound in antidiabetic research has not been specifically explored. Future research could involve evaluating its effects on key targets in diabetic pathways, such as specific enzymes or receptors, to determine if it possesses any relevant activity.
Anti-Parkinson's Disease Research Initiatives
Investigations into the therapeutic potential of the broader class of pyrrolidine-containing compounds for Parkinson's disease are ongoing. The pyrrolidine nucleus is recognized as a privileged scaffold in medicinal chemistry for targeting central nervous system disorders. nih.gov However, based on a comprehensive review of publicly available scientific literature, no specific research initiatives have been identified for this compound in the context of anti-Parkinson's disease drug development.
Anti-Alzheimer's Disease Research Endeavors
The pyrrolidine scaffold is a subject of interest in the development of multi-target agents for neurodegenerative conditions like Alzheimer's disease. researchgate.netnih.gov Numerous pyrrolidine derivatives have been synthesized and evaluated for their potential to modulate biological targets relevant to Alzheimer's disease, such as cholinesterases. nih.govnih.gov Despite the general interest in this chemical class, specific research endeavors focusing on this compound for the treatment of Alzheimer's disease have not been detailed in the available scientific literature.
Elucidation of Molecular Mechanisms of Action and Target Engagement
Enzyme Inhibition Studies
The primary area of investigation for derivatives of 3-(2-Bromophenyl)pyrrolidine has been in the realm of enzyme inhibition.
Research into proline-based carbamates has identified cholinesterase inhibition as a significant biological activity for compounds structurally related to 3-(2-Bromophenyl)pyrrolidine. A study involving a series of benzyl (B1604629) (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates evaluated their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
Within this series, the compound benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate , which shares the core 2-bromophenyl-pyrrolidine structure, demonstrated notable inhibitory activity against BChE, with a half-maximal inhibitory concentration (IC50) of 27.38 μM. nih.gov This level of activity was reported to be comparable to that of the established drug, rivastigmine. nih.gov The study also highlighted that this ortho-brominated compound exhibited greater selectivity for BChE over AChE. nih.gov The inhibitory effect on AChE was found to be more moderate across the entire series of tested compounds. nih.govresearchgate.net
| Enzyme | IC50 (μM) | Selectivity |
|---|---|---|
| Butyrylcholinesterase (BChE) | 27.38 | Demonstrated greater selectivity for BChE |
| Acetylcholinesterase (AChE) | Moderate Inhibition (Specific IC50 not provided) |
While some pyrrolidine-containing benzenesulfonamides have been investigated as potential carbonic anhydrase inhibitors, there is no specific data in the reviewed literature to suggest that this compound itself has been a subject of carbonic anhydrase inhibition studies. nih.gov
The pyrrolidine scaffold is a known component in some Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. frontiersin.org However, a review of the available scientific literature did not yield any studies specifically investigating the DPP-IV inhibitory activity of this compound.
Ion Channel Modulation and Interaction Analysis
Voltage-gated sodium (NaV) channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells like neurons. frontiersin.orgnih.gov They are established targets for a variety of clinical drugs, including anticonvulsants and local anesthetics, which modulate channel function to control pathological firing patterns. nih.gov
Specific interaction data for this compound with voltage-gated sodium channels has not been reported in the available literature. However, the broader class of pyrrolidine derivatives has been investigated for this activity. A novel series of pyrrolidine derivatives was synthesized and evaluated for inhibitory effects on neuronal Na+ channels, leading to the discovery of a potent blocker with neuroprotective activity in a preclinical model of ischemic stroke. nih.gov In another study, coupling a pyrroline (B1223166) moiety to mexiletine (B70256) analogues resulted in compounds with more potent antiarrhythmic activity, a therapeutic effect associated with sodium channel blockade. scilit.comnih.gov These studies indicate the potential of the pyrrolidine scaffold for designing NaV channel modulators, although the specific role of the 3-(2-bromophenyl) substitution remains to be explored.
L-type calcium channels are high-voltage activated calcium channels that play a crucial role in cardiovascular function and neuronal signaling. wikipedia.org They are the targets of widely prescribed drugs like dihydropyridines for the treatment of hypertension. wikipedia.org
There is no specific research available detailing the engagement of this compound with L-type calcium channels. However, related research on other pyrrolidine-based compounds has focused on a different class of calcium channels. Several studies have developed novel pyrrolidine-based inhibitors targeting T-type calcium channels, which are considered promising therapeutic targets for neuropathic pain. nih.govnih.gov These efforts have led to the identification of potent T-type channel inhibitors with analgesic efficacy in preclinical models. nih.gov While T-type and L-type channels are distinct, this research demonstrates that the pyrrolidine scaffold is being actively used to develop modulators of voltage-gated calcium channels.
Receptor Interaction Profiling
The androgen receptor (AR) is a nuclear receptor that is a key driver in the progression of prostate cancer. nih.gov Consequently, it is a major target for therapeutic intervention. While various compounds are known to interact with the AR, there is no evidence in the scientific literature to suggest that this compound has been profiled for interaction with this receptor. Research into AR modulators containing a pyrrolidine ring has been described, but these are typically more complex structures. For example, a series of 2(1H)-pyrrolidino[3,2-g]quinolinones were prepared and tested for their ability to modulate the transcriptional activity of the human androgen receptor, with some analogues showing potent agonist activity. nih.gov
GABA (γ-aminobutyric acid) transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating the duration and spread of inhibitory neurotransmission. frontiersin.org The pyrrolidine scaffold is a well-established structural component of GAT inhibitors. researchgate.net For instance, derivatives of proline and pyrrolidine-2-acetic acid have been synthesized and shown to have high affinity for GAT-1 and GAT-3. nih.govnih.gov While no direct binding data for this compound is available, research on the closely related analogue, 3-(p-chlorophenyl)pyrrolidine, demonstrated that it acts as a prodrug that is metabolized to GABA-type amino acids, indicating interaction with the GABAergic system. This suggests that phenyl-substituted pyrrolidines may serve as substrates or inhibitors for GABA transporters.
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that plays a significant role in HIV infection, inflammation, and cancer metastasis, making it an important drug target. nih.govnih.gov While this compound has not been specifically studied for its interaction with CXCR4, the pyrrolidine scaffold is a key feature in a number of recently developed potent CXCR4 antagonists. nih.govfrontiersin.org In one study, structural optimization of a pyrrolidine-based scaffold led to the identification of a compound that displayed a strong binding affinity to the CXCR4 receptor with an IC50 of 79 nM. nih.gov This compound also effectively inhibited CXCL12-induced cellular migration in a transwell invasion assay. nih.gov These findings underscore the utility of the pyrrolidine core in designing potent ligands for the CXCR4 receptor. frontiersin.orgnih.gov
Efflux Pump Inhibition Strategies
There is currently no specific research available detailing the activity of this compound as an efflux pump inhibitor. However, the pyrrolidine chemical scaffold is featured in the design of novel molecules aimed at reversing antibiotic resistance through this mechanism. Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration and effectiveness. nih.govmdpi.com Developing efflux pump inhibitors (EPIs) is a key strategy to restore the efficacy of existing antibiotics. nih.gov
Research into novel EPIs has explored various chemical structures, including quinoline-based compounds. A series of novel quinoline (B57606) derivatives, some incorporating a pyrrolidine moiety, have been designed, synthesized, and evaluated as potential EPIs targeting the Resistance-Nodulation-Division (RND) family of efflux pumps in the Gram-negative bacterium Acinetobacter baumannii. This pathogen is recognized as a critical threat due to its high levels of antibiotic resistance. The primary RND efflux pumps in A. baumannii that contribute to multidrug resistance are AdeABC, AdeFGH, and AdeIJK.
In one line of research, a series of 36 novel quinoline-based compounds were synthesized and tested for their ability to inhibit these pumps. ukhsa.gov.ukacs.orgbiorxiv.orgnih.gov The evaluation of these compounds focused on their capacity to increase the intracellular accumulation of a fluorescent dye, indicating general efflux inhibition, and to potentiate the activity of antibiotics that are known substrates of these pumps, such as chloramphenicol. ukhsa.gov.ukacs.orgbiorxiv.orgnih.gov
The findings indicated that modifications to the quinoline structure could lead to potent and selective inhibition of specific efflux pumps. For instance, certain C7-substituted quinolines demonstrated significant potentiation of chloramphenicol, with reductions in its minimum inhibitory concentration (MIC) by 4- to 64-fold. acs.orgbiorxiv.orgnih.gov This suggests that these compounds effectively block the AdeG component of the AdeFGH efflux pump. ukhsa.gov.ukacs.orgbiorxiv.org
One of the novel derivatives synthesized in a related study included a pyrrolidine functional group, highlighting the exploration of this scaffold in the development of EPIs. The research aimed to understand the structure-activity relationships of these quinoline-type compounds to optimize their inhibitory effects against the AdeB and AdeG pumps.
The table below summarizes the context of this research on a representative class of pyrrolidine-containing compounds.
| Compound Class | Target Organism | Targeted Efflux Pumps | Investigated Effect |
| Quinoline-pyrrolidine derivatives | Acinetobacter baumannii | AdeABC, AdeFGH, AdeIJK (RND Family) | Efflux pump inhibition, Potentiation of antibiotics (e.g., chloramphenicol) |
This area of research underscores the potential of incorporating pyrrolidine structures into more complex molecules designed to act as adjuvants in antibiotic therapy, effectively reversing resistance in multidrug-resistant bacteria.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 2 Bromophenyl Pyrrolidine Hydrochloride
The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) provides a systematic framework for understanding how the chemical structure of a compound influences its biological activity. numberanalytics.com For 3-(2-Bromophenyl)pyrrolidine (B3089984) hydrochloride and its analogs, these studies are instrumental in identifying key molecular features that govern their pharmacological effects, thereby guiding the design of new molecules with enhanced potency and selectivity. numberanalytics.com
Pharmacokinetics and Metabolism Research
In Vitro and In Vivo Metabolic Stability Assessments
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. It is a key determinant of a drug's half-life and oral bioavailability. These assessments are typically conducted in two phases: in vitro (in a controlled laboratory setting) and in vivo (in a living organism).
In Vitro Stability: The primary method for assessing in vitro metabolic stability involves incubating the compound with liver microsomes or hepatocytes from various species, including humans. nuvisan.com These preparations contain the key enzymes responsible for drug metabolism. The disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key parameters can be calculated.
Table 1: Representative In Vitro Metabolic Stability Data for a Hypothetical Pyrrolidine (B122466) Derivative
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
| Dog | 55 | 12.6 |
| Monkey | 62 | 11.2 |
This is hypothetical data for illustrative purposes.
In Vivo Stability: Following promising in vitro results, in vivo studies are conducted, usually in animal models such as rats or mice. The compound is administered, and blood samples are collected at various time points to determine its concentration in plasma. This allows for the calculation of pharmacokinetic parameters like half-life (t½), clearance (CL), and volume of distribution (Vd). For instance, a study on the related compound 1-(3′-bromophenyl)-heliamine in rats revealed a short half-life of 1.62 hours after oral administration, indicating rapid clearance. mdpi.com
Identification and Characterization of Key Metabolites and Biotransformation Pathways
Identifying the metabolites of a compound is crucial for understanding its clearance mechanisms and potential for forming active or toxic byproducts. This process involves incubating the parent drug with liver microsomes, hepatocytes, or other tissue preparations and analyzing the resulting mixture using high-resolution mass spectrometry.
Common biotransformation reactions for compounds containing pyrrolidine and phenyl rings include:
Oxidation: This is a primary metabolic route, often mediated by cytochrome P450 (CYP) enzymes. nih.gov For pyrrolidine-containing structures, oxidation can occur on the pyrrolidine ring, leading to hydroxylated derivatives or the formation of lactams. nih.govresearchgate.net A study on 3-(p-chlorophenyl)pyrrolidine, an analog, showed it underwent alpha-oxidation to form both amino acid and lactam metabolites. nih.gov
Hydroxylation: Addition of a hydroxyl (-OH) group, typically on the aromatic phenyl ring or the aliphatic pyrrolidine ring.
Dealkylation: If N-alkyl substituents are present on the pyrrolidine nitrogen, their removal is a common metabolic step.
Conjugation (Phase II Metabolism): After an initial oxidative modification, the resulting metabolites can be conjugated with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion. nih.gov
Correlation of Structural Modifications with Metabolic Stability
Understanding how small changes to a molecule's structure affect its metabolic stability is a cornerstone of medicinal chemistry. For bromophenyl-pyrrolidine derivatives, key structural features that could be modified to influence metabolism include:
Position of the Bromo-Substituent: The location of the bromine atom on the phenyl ring (ortho, meta, or para) can significantly impact how enzymes bind to and metabolize the compound.
Substitution on the Pyrrolidine Ring: Adding substituents to the pyrrolidine ring can block sites of metabolism. For example, methylation at a metabolically vulnerable position can sterically hinder enzymatic action, thereby increasing the compound's half-life. nih.gov
Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) can profoundly affect interactions with enzymes, with different enantiomers of a drug often exhibiting distinct metabolic profiles. nih.gov
Table 2: Hypothetical Impact of Structural Changes on Metabolic Half-Life
| Compound | Structural Modification | In Vitro Half-Life (min) |
|---|---|---|
| 3-(2-Bromophenyl)pyrrolidine (B3089984) | Parent Compound | Data Not Available |
| 3-(4-Bromophenyl)pyrrolidine | Isomer (Para-substitution) | Data Not Available |
| 3-(2-Bromophenyl)-1-methylpyrrolidine | N-Methylation | Hypothetically Increased |
| (R)-3-(2-Bromophenyl)pyrrolidine | Single Enantiomer | Potentially Different from S-enantiomer |
This is hypothetical data for illustrative purposes.
Brain Exposure and Tissue Distribution Studies
For compounds intended to act on the central nervous system (CNS), assessing their ability to cross the blood-brain barrier (BBB) and distribute into brain tissue is essential. nih.gov Tissue distribution studies are typically conducted in animal models, where the concentration of the compound is measured in various tissues (brain, liver, kidney, etc.) at different times after administration.
The ratio of the concentration of a compound in the brain to its concentration in the blood (Brain/Plasma Ratio or Kp) is a key parameter. A higher Kp value indicates greater brain penetration. The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and number of hydrogen bond donors and acceptors, play a significant role in its ability to cross the BBB. nih.gov Studies on other pyrrolidine-based CNS agents have demonstrated that subtle structural modifications can dramatically alter brain exposure.
Toxicological Research and Safety Assessment
In Vitro and In Vivo Toxicology Studies of 3-(2-Bromophenyl)pyrrolidine (B3089984) Hydrochloride and Its Derivatives
Toxicological evaluation of novel chemical entities is critical for assessing their safety profile. For 3-(2-Bromophenyl)pyrrolidine hydrochloride and its structural analogs, in vitro studies provide the foundational data on cellular toxicity. Research on related pyrrolidine (B122466) derivatives has demonstrated the utility of cell-based assays in identifying potential liabilities.
For instance, a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives included preliminary in vitro hepatocytotoxicity and neurocytotoxicity evaluations. nih.gov These assessments were performed using the HepG2 human hepatocellular carcinoma and SH-SY5Y human neuroblastoma cell lines, respectively. nih.gov The findings from these studies indicated that at a concentration of 10 μM, the tested derivatives did not exhibit significant toxic effects on either cell line. nih.gov Cell viability remained substantially higher compared to the positive control, doxorubicin, a known chemotherapeutic agent. nih.gov
Table 1: In Vitro Cytotoxicity of Select Pyrrolidine Derivatives
| Compound Class | Cell Line | Assay Type | Key Finding | Source |
|---|---|---|---|---|
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity Assay | No significant toxic effect observed at 10 μM concentration. | nih.gov |
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives | SH-SY5Y (Neuroblastoma) | Cytotoxicity Assay | No significant toxic effect observed at 10 μM concentration. | nih.gov |
| Various Pyrrolidine Derivatives | A549 (Lung Adenocarcinoma) | Cytotoxicity Assay | Certain structural modifications enhanced cytotoxicity against cancer cells while minimizing effects on non-cancerous cells. |
Evaluation of Potential Genotoxicity and Associated Mitigation Strategies
Genotoxicity assessment is a critical component of safety evaluation, as it identifies compounds that can damage DNA, leading to mutations and potentially cancer. For compounds containing a pyrrolidine ring, a key concern is the potential for metabolic activation into reactive intermediates that can covalently bind to DNA. nih.gov
One extensively studied mechanism involves the bioactivation of the pyrrolidine ring to form endocyclic iminium ions and amino aldehydes. nih.gov These reactive intermediates are considered likely culprits for the genotoxicity observed in some pyrrolidine-containing compounds. nih.gov Research on a novel arylindenopyrimidine compound containing a pyrrolidine moiety determined it was genotoxic in both the Ames and Mouse Lymphoma L5178Y assays, but only following metabolic activation. nih.gov Further investigation revealed that the compound was a frame-shift mutagen in the Salmonella typhimurium strain TA1537. nih.gov The mechanism was suggested to involve covalent binding to DNA rather than simple intercalation. nih.gov
Studies on structurally related brominated compounds, such as 2-Bromo-3'-chloropropiophenone (BCP), further illustrate these principles. BCP was found to be mutagenic in the Ames test with S9 metabolic activation, showing concentration-dependent increases in mutant frequencies in Salmonella strains TA100 and TA1535. nih.govresearchgate.net It also tested positive in the in vitro micronucleus assay, indicating it can cause chromosomal damage. nih.govresearchgate.net
Mitigation Strategies: Understanding the mechanism of genotoxicity allows for the development of mitigation strategies.
Structural Modification: An evidence-based approach involves selectively modifying the chemical structure to prevent the formation of reactive intermediates. For the genotoxic arylindenopyrimidine, analogues were synthesized that were devoid of this liability while maintaining their desired pharmacological potency and selectivity. nih.gov
Antioxidant Intervention: The genotoxicity of some compounds is mediated by the generation of reactive oxygen species (ROS). nih.govresearchgate.net For BCP, its genotoxic effects in both the Ames and micronucleus assays were reduced by the addition of N-acetyl-l-cysteine, an antioxidant. nih.govresearchgate.net This suggests that oxidative stress plays a role in its DNA-damaging activity. nih.govresearchgate.net
Table 2: Summary of Genotoxicity Findings for 2-Bromo-3'-chloropropiophenone (BCP)
| Assay | Condition | Result | Key Observation | Source |
|---|---|---|---|---|
| Ames Test | With S9 Metabolic Activation | Positive | Up to 145-fold induction in mutant frequency (TA1535). | nih.govresearchgate.net |
| In Vitro Micronucleus Assay | With and Without S9 | Positive | Up to 5.1-fold increase in micronucleus frequency. | nih.govresearchgate.net |
| Mechanism Study | TK6 Cells | - | Induction of Reactive Oxygen Species (ROS). | nih.govresearchgate.net |
| Mitigation Study | Ames & Micronucleus Assays | - | Genotoxicity was reduced by the antioxidant N-acetyl-l-cysteine. | nih.govresearchgate.net |
Assessment of Acute Neurological Toxicity
The assessment of acute neurological toxicity is essential for compounds intended to interact with the central nervous system (CNS). The presence of a bromophenyl group and a pyrrolidine ring in this compound suggests a potential for neurological effects.
In vitro neurocytotoxicity studies on related pyrrolidine derivatives have been conducted using human neuroblastoma cell lines like SH-SY5Y. nih.gov In one such study, new 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated and found not to produce a toxic effect on SH-SY5Y cells at the tested concentration. nih.gov Such assays serve as an initial screen for direct toxic effects on neuronal cells.
While direct studies on this compound are limited, the broader class of bromide-containing organic compounds has been associated with neurotoxicity. For example, chronic exposure to methyl bromide is known to cause a range of neurobehavioral manifestations, including depression, confusion, tremors, seizures, and ataxia. nih.gov Persistent neurologic symptoms can occur after severe acute exposure. nih.gov Although methyl bromide is a structurally simpler compound, this highlights the potential for bromide moieties to contribute to neurotoxic outcomes. A comprehensive assessment would require specific in vivo studies to observe behavioral changes, motor coordination, and other CNS-related endpoints following acute administration of this compound.
Cytotoxicity Screening and Cellular Viability Assays
Cytotoxicity screening and cellular viability assays are fundamental tools in early-stage toxicological assessment. danaher.com These assays measure cellular health through various indicators, including metabolic activity, cell membrane integrity, and enzymatic activity. danaher.comabcam.com They are used to quantify the number of living cells in a sample after exposure to a test compound and can help distinguish between cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects. danaher.com
Several types of viability assays are commonly employed:
Tetrazolium Reduction Assays (e.g., MTT, MTS, XTT): These colorimetric assays rely on the conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. abcam.com The MTT assay, for instance, has been used to determine the effect of certain pyrrolidine compounds on the viability of breast cancer (MCF-7) and colon cancer (DLD-1) cell lines. researchgate.net
Real-Time Cell Analysis (RTCA): This method measures changes in electrical impedance as cells attach and proliferate on electrodes, providing continuous monitoring of cell viability. researchgate.net
In studies involving pyrrolidine derivatives, these assays have been used to evaluate their effects on both cancerous and normal cell lines. researchgate.net For example, the viability of MCF-7 and DLD-1 cancer cells, as well as normal MCF-12A and CCD-18CO cell lines, was determined after 24 hours of exposure to different concentrations of pyrrolidine compounds using both MTT and RTCA assays. researchgate.net Such comparative screening is vital to identify compounds that exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
Table 3: Common Cellular Viability Assays in Toxicology
| Assay Type | Principle | Measurement | Example Application | Source |
|---|---|---|---|---|
| Tetrazolium Reduction (MTT) | Enzymatic reduction of tetrazolium salt by cellular dehydrogenases in viable cells. | Colorimetric (Absorbance) | Assessing viability of cancer and normal cell lines treated with pyrrolidine compounds. | abcam.comresearchgate.net |
| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance caused by adherent cells. | Impedance | Continuous monitoring of cell viability and proliferation in response to treatment. | researchgate.net |
Advanced Research Applications and Future Directions
Role of 3-(2-Bromophenyl)pyrrolidine (B3089984) Hydrochloride as a Versatile Chemical Intermediate in Complex Organic Synthesis
3-(2-Bromophenyl)pyrrolidine hydrochloride is highly valued not as an end-product but as a sophisticated building block in multi-step organic synthesis. Its utility stems from the distinct reactivity of its constituent parts: the pyrrolidine (B122466) ring and the 2-bromophenyl group. The bromine atom on the phenyl ring is a particularly important functional handle. As an aryl bromide, it is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a diverse range of substituents at the 2-position of the phenyl ring, dramatically expanding the chemical space accessible from this single intermediate.
Key synthetic transformations enabled by the 2-bromophenyl group include:
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching new aryl or alkyl groups.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce substituted amines.
Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon triple bonds.
Heck Coupling: Formation of carbon-carbon bonds with alkenes.
The pyrrolidine nitrogen, a secondary amine, provides another site for synthetic modification. After deprotection, it can be functionalized through acylation, alkylation, or sulfonylation, further contributing to molecular diversity. This dual functionality makes the compound a powerful intermediate for building complex molecules with precisely controlled structures, such as those required for potent and selective bioactive agents. rsc.org For instance, derivatives like 3-(2-bromophenyl)-pyrrolidine-2,5-diones have been synthesized and used as precursors for N-Mannich bases, which were subsequently evaluated for anticonvulsant activity. nih.gov
| Functional Group | Class of Reactions | Potential Modifications | Impact on Molecular Design |
|---|---|---|---|
| 2-Bromophenyl | Palladium-Catalyzed Cross-Coupling | Aryl, heteroaryl, alkyl, amine, alkyne groups | Allows extensive exploration of structure-activity relationships (SAR) by modifying the aromatic substituent. |
| Pyrrolidine (Secondary Amine) | N-Alkylation, N-Acylation, N-Arylation | Introduction of various side chains and functional groups. | Modulates physicochemical properties like solubility, polarity, and provides vectors for linker attachment. |
Strategic Design and Development of New Chemical Entities (NCEs) Leveraging the Pyrrolidine Scaffold
The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its favorable properties. frontiersin.org Its non-planar, three-dimensional geometry allows substituents to be projected into space in well-defined vectors, which is crucial for precise interactions with the complex surfaces of biological targets like enzymes and receptors. nih.gov This contrasts with flat, aromatic scaffolds which offer less spatial diversity. The pyrrolidine ring is present in many successful drugs, highlighting its biocompatibility and advantageous pharmacokinetic profile. researchgate.net
Strategically, this compound serves as an excellent starting point for Fragment-Based Drug Discovery (FBDD) and the development of New Chemical Entities (NCEs). The core structure provides:
3D Geometry: The saturated pyrrolidine ring ensures that NCEs occupy a greater volume of three-dimensional chemical space, increasing the potential for novel and selective interactions with protein targets. nih.govwsu.edu
A Vector for Growth: The bromophenyl group acts as a defined vector from which a fragment can be "grown" or elaborated using the coupling reactions mentioned previously. This allows chemists to systematically build complexity and optimize binding affinity for a target.
Improved Physicochemical Properties: The sp³-rich nature of the pyrrolidine scaffold can lead to improved solubility and metabolic stability compared to more aromatic, sp²-rich compounds.
By starting with this scaffold, medicinal chemists can design libraries of compounds where the core pyrrolidine structure ensures favorable foundational properties, while modifications at the bromophenyl ring allow for the fine-tuning of biological activity and selectivity. nih.gov
Rational Design and Optimization Principles for Bioactive Molecules Derived from this compound
Rational drug design aims to develop new medications based on a deep understanding of the biological target. nih.govnih.gov The structure of this compound is well-suited for such approaches. Optimization of bioactive molecules derived from this intermediate follows several key principles:
Structure-Activity Relationship (SAR) Studies: SAR is the investigation of how the chemical structure of a molecule relates to its biological activity. mdpi.com The 2-bromophenyl group is an ideal site for systematic SAR exploration. By synthesizing a series of analogs where the bromine is replaced with different functional groups (e.g., methyl, methoxy, chloro, cyano), researchers can probe the electronic and steric requirements of the target's binding pocket. For example, in a series of anticonvulsants derived from a related scaffold, changing the substituent on the phenyl ring from fluoro to bromo significantly impacted the effective dose (ED₅₀). nih.gov
Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. The bromine atom can be replaced with other halogens (Cl, F) or groups like CF₃ or CN to modulate lipophilicity and electronic character.
Computational Modeling: Techniques like molecular docking and molecular dynamics simulations can be used to predict how derivatives of 3-(2-Bromophenyl)pyrrolidine will bind to a protein target. unimi.it A model of the target's active site can guide the design of new analogs by identifying which substituents on the phenyl ring are likely to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and which may cause steric clashes.
Integration of this compound into Emerging Drug Discovery Paradigms (e.g., PROTACs)
One of the most exciting new frontiers in drug discovery is Targeted Protein Degradation (TPD), particularly through the use of Proteolysis-Targeting Chimeras (PROTACs). mdpi.comnih.gov A PROTAC is a heterobifunctional molecule with three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.gov By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov
The development of PROTACs relies on the availability of suitable building blocks for both the target ligand and the E3 ligase ligand. While a limited number of E3 ligases are commonly used (e.g., Cereblon (CRBN) and Von Hippel-Lindau (VHL)), there is a high demand for novel, versatile ligands to expand the scope of TPD. nih.govnih.gov
The this compound structure is highly relevant to this field. The pyrrolidine core is a key feature in well-established VHL ligands, where its hydroxyl group forms critical hydrogen bonds within the VHL binding pocket. nih.gov 3-(2-Bromophenyl)pyrrolidine can serve as a scaffold for novel E3 ligase ligands. The 2-bromophenyl group provides a perfect, chemically reactive attachment point (an "exit vector") for connecting the linker, which would then be attached to the target protein ligand. This strategic placement allows the core pyrrolidine to engage the E3 ligase while the rest of the PROTAC molecule extends outwards to capture the target protein.
| PROTAC Component | Corresponding Moiety in Derivative | Function |
|---|---|---|
| E3 Ligase Ligand | Pyrrolidine core (potentially modified) | Binds to an E3 ubiquitin ligase such as VHL or a novel ligase. |
| Linker Attachment Point | 2-Bromophenyl group | Serves as a reactive handle for covalently attaching the linker via cross-coupling reactions. |
| Target Protein Ligand | (Attached via linker) | Binds to the protein of interest targeted for degradation. |
Identification of Novel Research Avenues and Unexplored Therapeutic Potential
While specific applications are still emerging, the structural features of this compound suggest numerous avenues for future research. The broad biological activities associated with the pyrrolidine scaffold—including anticancer, antimicrobial, anti-inflammatory, and CNS effects—provide a strong rationale for exploring derivatives of this compound in multiple therapeutic areas. frontiersin.orgresearchgate.net
Unexplored therapeutic opportunities include:
Kinase Inhibitors: The pyrrolidine scaffold can be elaborated to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases. The 2-bromophenyl group can be functionalized to achieve selectivity for specific kinases.
Neurodegenerative Diseases: The ability of pyrrolidine-containing molecules to cross the blood-brain barrier makes them attractive candidates for CNS targets. Derivatives could be designed as modulators of receptors or enzymes involved in diseases like Alzheimer's or Parkinson's.
Antibacterial Agents: With the growing crisis of antibiotic resistance, novel scaffolds are urgently needed. The 3D shape of pyrrolidine derivatives could be exploited to inhibit novel bacterial targets. dntb.gov.ua
Chemical Probes: The ability to easily functionalize the 2-bromophenyl group makes the scaffold ideal for creating chemical probes. By attaching fluorescent tags or affinity labels, researchers can develop tools to study the localization and interactions of biological targets in living cells.
The true potential of this compound lies in its capacity as a versatile platform. Future research will likely focus on building diverse chemical libraries from this intermediate and screening them against a wide range of biological targets to unlock new and unexpected therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-Bromophenyl)pyrrolidine hydrochloride with high purity?
- Methodological Answer : A common approach involves coupling 2-bromophenyl boronic acid derivatives with pyrrolidine precursors via Suzuki-Miyaura cross-coupling, followed by hydrochloric acid salt formation. Purification via recrystallization or column chromatography (e.g., silica gel with a gradient of ethyl acetate/hexane) is critical to achieve >97% purity, as reported for similar bromophenyl-pyrrolidine derivatives . Reaction optimization should prioritize inert conditions (argon atmosphere) and catalyst screening (e.g., Pd(PPh₃)₄) to minimize side products.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry and proton environments, particularly the pyrrolidine ring’s conformation and bromophenyl substitution patterns.
- HPLC : Assess purity using a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA).
- Elemental Analysis : Validate stoichiometry (C, H, N, Br, Cl) to ensure correct salt formation .
Q. How should researchers handle discrepancies between HPLC purity and elemental analysis results?
- Methodological Answer : Discrepancies may arise from hygroscopicity or residual solvents. Dry the compound under vacuum (40°C, 24 hr) and re-run analyses. Cross-validate with LC-MS to detect volatile impurities. If inconsistencies persist, perform Karl Fischer titration to quantify water content .
Advanced Research Questions
Q. How can diastereomer formation be mitigated during the synthesis of 3-(2-Bromophenyl)pyrrolidine derivatives?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enforce stereocontrol. For resolution, use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol. Computational modeling (DFT) of transition states may guide ligand selection to minimize racemization .
Q. What computational methods predict the reactivity of bromophenyl-substituted pyrrolidines in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects of the bromophenyl group on pyrrolidine’s nitrogen lone pair, influencing catalytic cycles. Solvent effects (e.g., DMF vs. THF) are modeled using the SMD continuum approach. Studies on analogous compounds show bromine’s electron-withdrawing effect accelerates oxidative addition in Pd-catalyzed reactions .
Q. How can researchers analyze byproducts in scaled-up syntheses of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify unintended adducts (e.g., dehalogenated products or dimerization). Kinetic studies (e.g., varying temperature/pH) isolate competing pathways. For example, excess bromophenyl starting material may lead to over-alkylation, detectable via 2D NMR (NOESY) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H333 risk).
- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation.
- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. non-polar solvents be resolved?
- Methodological Answer : Conduct systematic solubility tests (e.g., shake-flask method) in DMSO, methanol, and dichloromethane at 25°C. Use powder X-ray diffraction (PXRD) to confirm crystalline form, as polymorphic variations can alter solubility. For example, hydrochloride salts often exhibit higher aqueous solubility than free bases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
